1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylpropanone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 5-chloro-4-fluoro-2-hydroxybenzaldehyde with propanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
- 1-(5-Chloro-2-hydroxyphenyl)propan-1-one
- 3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
Uniqueness
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one is unique due to the specific combination of chloro, fluoro, and hydroxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(5-chloro-4-fluoro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-2-8(12)5-3-6(10)7(11)4-9(5)13/h3-4,13H,2H2,1H3 |
InChI Key |
PKNHETGZFWLVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1O)F)Cl |
Origin of Product |
United States |
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